molecular formula C14H18O3 B14845172 3-Tert-butoxy-5-cyclopropoxybenzaldehyde

3-Tert-butoxy-5-cyclopropoxybenzaldehyde

Katalognummer: B14845172
Molekulargewicht: 234.29 g/mol
InChI-Schlüssel: WSURHJQZSGBCMT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Tert-butoxy-5-cyclopropoxybenzaldehyde is an organic compound with the molecular formula C14H18O3 and a molecular weight of 234.29 g/mol . It is characterized by the presence of a tert-butoxy group and a cyclopropoxy group attached to a benzaldehyde core. This compound is used primarily in research and development settings.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Tert-butoxy-5-cyclopropoxybenzaldehyde typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the alkylation of a benzaldehyde derivative with tert-butyl and cyclopropyl groups. The reaction conditions often include the use of strong bases such as potassium tert-butoxide (KOt-Bu) to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-Tert-butoxy-5-cyclopropoxybenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The tert-butoxy and cyclopropoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Various nucleophiles can be used depending on the desired substitution product.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted benzaldehyde derivatives.

Wissenschaftliche Forschungsanwendungen

3-Tert-butoxy-5-cyclopropoxybenzaldehyde has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-Tert-butoxy-5-cyclopropoxybenzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The tert-butoxy and cyclopropoxy groups can influence the compound’s reactivity and interactions with other molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Tert-butoxybenzaldehyde: Lacks the cyclopropoxy group.

    5-Cyclopropoxybenzaldehyde: Lacks the tert-butoxy group.

    3-Tert-butyl-5-cyclopropylbenzaldehyde: Contains tert-butyl and cyclopropyl groups instead of tert-butoxy and cyclopropoxy groups.

Uniqueness

3-Tert-butoxy-5-cyclopropoxybenzaldehyde is unique due to the presence of both tert-butoxy and cyclopropoxy groups, which can influence its chemical reactivity and interactions with other molecules. This dual substitution pattern can provide distinct properties compared to similar compounds .

Eigenschaften

Molekularformel

C14H18O3

Molekulargewicht

234.29 g/mol

IUPAC-Name

3-cyclopropyloxy-5-[(2-methylpropan-2-yl)oxy]benzaldehyde

InChI

InChI=1S/C14H18O3/c1-14(2,3)17-13-7-10(9-15)6-12(8-13)16-11-4-5-11/h6-9,11H,4-5H2,1-3H3

InChI-Schlüssel

WSURHJQZSGBCMT-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC1=CC(=CC(=C1)OC2CC2)C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.